7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzylthio group, and a phenyl group attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable base.
Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a thiol-ene reaction, where a fluorobenzyl thiol reacts with an alkene precursor.
Addition of the Phenyl Group: The phenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrrolopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., ethoxyphenyl halide), bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to modulate biological pathways involved in diseases, such as cancer or inflammatory conditions.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-4-((4-chlorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(4-ethoxyphenyl)-4-((4-bromobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(4-ethoxyphenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific combination of functional groups. The presence of the ethoxyphenyl, fluorobenzylthio, and phenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3OS/c1-2-32-23-14-12-22(13-15-23)31-16-24(20-6-4-3-5-7-20)25-26(31)29-18-30-27(25)33-17-19-8-10-21(28)11-9-19/h3-16,18H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDCQPFRPBYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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